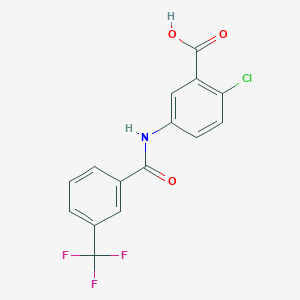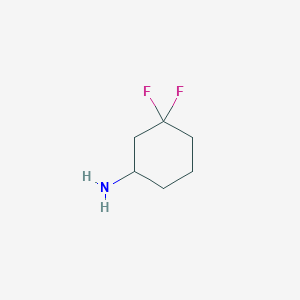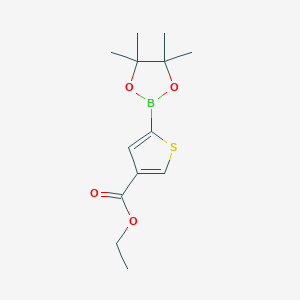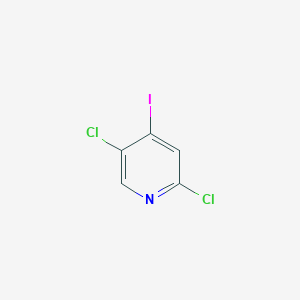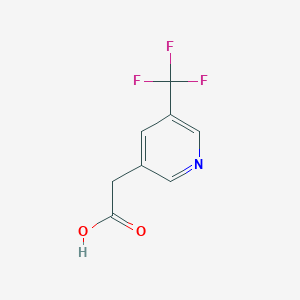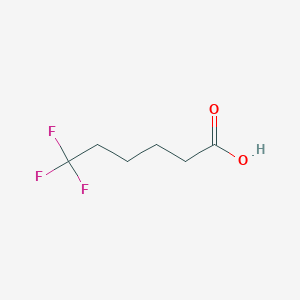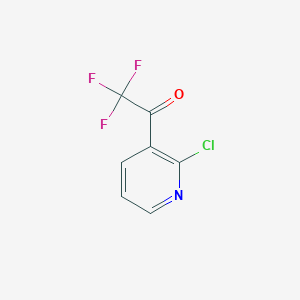
9H-Fluoren-9-ylmethyl 4-(hydroxymethyl)benzylcarbamate
Vue d'ensemble
Description
9H-Fluoren-9-ylmethyl 4-(hydroxymethyl)benzylcarbamate: is a chemical compound with the molecular formula C23H21NO3 and a molecular weight of 359.43 g/mol . This compound is known for its unique structure, which includes a fluorenylmethyl group and a benzylcarbamate moiety. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-ylmethyl 4-(hydroxymethyl)benzylcarbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with 4-(hydroxymethyl)benzyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of 9H-Fluoren-9-ylmethyl 4-carboxybenzylcarbamate.
Reduction: Formation of 9H-Fluoren-9-ylmethyl 4-(aminomethyl)benzylcarbamate.
Substitution: Formation of various substituted benzylcarbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 9H-Fluoren-9-ylmethyl 4-(hydroxymethyl)benzylcarbamate is used as a protecting group for amines in organic synthesis. Its stability under various reaction conditions makes it a valuable tool for chemists .
Biology: In biological research, this compound is used in the synthesis of peptide and protein derivatives. It helps in the selective protection and deprotection of functional groups during the synthesis process .
Medicine: The compound is explored for its potential use in drug delivery systems. Its ability to form stable conjugates with bioactive molecules makes it a candidate for targeted drug delivery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties are leveraged in the development of advanced materials .
Mécanisme D'action
The mechanism of action of 9H-Fluoren-9-ylmethyl 4-(hydroxymethyl)benzylcarbamate involves its ability to form stable covalent bonds with various functional groups. This property is utilized in protecting group chemistry, where the compound temporarily masks reactive sites on molecules to prevent unwanted reactions . The fluorenylmethyl group provides steric hindrance, enhancing the stability of the protected molecule.
Comparaison Avec Des Composés Similaires
- 9H-Fluoren-9-ylmethyl chloroformate
- 9H-Fluoren-9-ylmethyl carbamate
- 9H-Fluoren-9-ylmethyl 4-nitrobenzylcarbamate
Comparison: Compared to these similar compounds, 9H-Fluoren-9-ylmethyl 4-(hydroxymethyl)benzylcarbamate is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and versatility in chemical synthesis . This makes it particularly useful in applications requiring selective protection and deprotection of functional groups.
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-14-17-11-9-16(10-12-17)13-24-23(26)27-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22,25H,13-15H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAKBYNMNKEBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


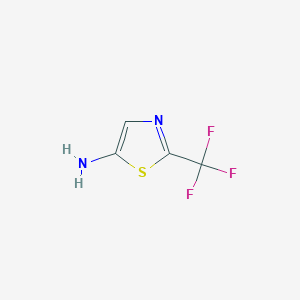
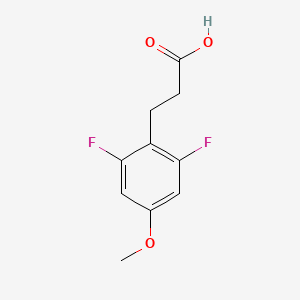
![3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1394877.png)
